molecular formula C11H18O6 B125765 Triethyl ethane-1,1,2-tricarboxylate CAS No. 7459-46-3

Triethyl ethane-1,1,2-tricarboxylate

Cat. No.: B125765
CAS No.: 7459-46-3
M. Wt: 246.26 g/mol
InChI Key: TVWZLLYAJDSSCJ-UHFFFAOYSA-N
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Description

Triethyl ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a triester derived from ethane-1,1,2-tricarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of ethane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:

C6H8O6+3C2H5OHC11H18O6+3H2O\text{C}_6\text{H}_8\text{O}_6 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_{11}\text{H}_{18}\text{O}_6 + 3\text{H}_2\text{O} C6​H8​O6​+3C2​H5​OH→C11​H18​O6​+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and efficiency. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

Triethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to ethane-1,1,2-tricarboxylic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Ethane-1,1,2-tricarboxylic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Triethyl ethane-1,1,2-tricarboxylate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the synthesis of drug molecules.

    Materials Science: As a building block for the preparation of polymers and other materials.

    Biochemistry: Studied for its interactions with biological molecules and potential biochemical applications.

Mechanism of Action

The mechanism of action of triethyl ethane-1,1,2-tricarboxylate in chemical reactions typically involves the ester functional groups. These groups can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity through ester hydrolysis or other reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethyl methanetricarboxylate: Similar structure but with a different carbon backbone.

    Diethyl malonate: Contains two ester groups instead of three.

    Triethyl citrate: Another triester but derived from citric acid.

Uniqueness

Triethyl ethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups on the ethane backbone, which imparts distinct reactivity and properties compared to other triesters. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

triethyl ethane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWZLLYAJDSSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225561
Record name Triethyl ethane-1,1,2-tricarboxylate
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7459-46-3
Record name Triethyl 1,1,2-ethanetricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Synthesis routes and methods I

Procedure details

Sodium metal (23 gram, 1 mole) was dissolved in dry ethanol (500 ml) with stirring. To this 160 gram (1 mole) of diethyl malonate (compound [2]) was added in 30 minutes. The reaction mixture was cooled to 15° C. and ethyl chloroacetate (compound [1], 117 gm, 0.095 mole) was then added drop wise in 30 minutes. On completion of addition the reaction mass was refluxed for 6 hours and then poured in 2 liters of water. The organic materials were extracted with dichloromethane (three times with 500 ml). Next, the organic extracts were dried over sodium sulfate, filtered and evaporated to give an oily substance which was then vacuum distilled to give 220 gm (89% of the theoretical maximum yield) of triethyl ethane-1,1,2-tricarboxylate, compound [3].
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diethyl-2-carbethoxysuccinate (formula 3, in which R are ethyl groups) is prepared by dissolving ethyl malonate (66 g, 0.5 moles) in tetrahydrofuran (500 ml). Sodium hydride (19.7 g of a 66% suspension in oil) (0.5 mole) is washed twice with petroleum ether (b.p. 30°-66°) and added to the stirred solution in small portions. Ethyl bromoacetate (83.5 g, 0.5 moles) is then added slowly from a dropping funnel. After stirring for 16 hours, the resultant white suspension is transferred to a separatory funnel along with a saturated aqueous sodium chloride solution (1 liter) and dichloroethane (1 liter). After shaking and separating the layers, the water layer is extracted with two additional liter portions of dichloroethane. The combined organic layers are dried over sodium sulfate before filtration and evaporation. The crude product is distilled under reduced pressure and the fractions boiling at 105°-112° at 2.5 mm Hg (12 ml) and 112°-115° (25 ml) are kept for use in the reaction of the next example.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

12 ml of diethyl malonate were introduced into 120 ml of ethanol and then 5.5 grams of sodium ethylate at 98% were added over 10 minutes at 0° to +5° C. The mixture was stirred for 15 minutes at 0°+5° C. and then 8.8 ml of ethyl bromoacetate were added over 30 minutes. The mixture was stirred for 48 hours at ambient temperature and then the mixture was poured into 600 ml of water and extracted 3 times with 300 ml of methylene chloride. The organic phase was washed twice with 300 ml of water, then evaporated to dryness. The oil obtained was distilled under reduced pressure to obtain 12.4 grams of the expected product with a boiling point of 110° to 120° C. at 1.0 mm of Hg.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Triethyl ethane-1,1,2-tricarboxylate a useful synthetic building block?

A1: this compound possesses multiple active centers, making it a highly valuable synthon in organic chemistry. [] Its structure allows for diverse reactions, enabling its incorporation into larger molecules. For instance, it acts as a key starting material in the synthesis of dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene (Dallacker Bislactone), a process demonstrating its utility in building complex polycyclic structures. []

Q2: What is the role of this compound in heterocyclic chemistry?

A2: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. [] It acts as a starting material for preparing novel acetic acid derivatives of pyrazole and pyrimidine, highlighting its versatility in constructing important heterocyclic scaffolds. [] These heterocyclic compounds often exhibit biological activity and are crucial in medicinal chemistry.

Q3: How can the synthesis of this compound be optimized for better yield?

A3: Research indicates that using the aprotic solvent N,N-dimethylformamide, along with sodium hydroxide as the alkali, significantly improves the yield of this compound. [] Optimizing reaction parameters like molar ratios of reactants, temperature, and reaction time further enhances the yield. Specifically, a yield of 83.3% was achieved using optimized conditions with diethyl malonate and ethyl chloroacetate as starting materials. []

Q4: What are the applications of this compound in carbohydrate chemistry?

A4: this compound plays a crucial role in synthesizing C-nucleosides, essential analogs of natural nucleosides with potential medicinal applications. [] Specifically, its condensation reactions with protected D-ribofuranosyl halides result in the formation of both α- and β-anomeric D-ribofuranosyl malonates, important intermediates in C-nucleoside synthesis. []

Q5: Are there any examples of this compound being used in the synthesis of radiolabeled compounds?

A5: Yes, this compound has been successfully employed in synthesizing a radiolabeled probe, [18F]FHBG (9-(4-[18F]Fluoro-3-hydroxymethylbutyl)guanine). [] This probe is valuable for imaging studies and utilizes this compound as a starting material for its improved and efficient synthesis. []

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